molecular formula C21H15ClFN3O3S B2950074 N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207008-95-4

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2950074
CAS No.: 1207008-95-4
M. Wt: 443.88
InChI Key: HZOMCLDPKGJNHX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is substituted at the 7-position with a 4-fluorophenyl group and linked via an acetamide bridge to a 3-chloro-4-methoxyphenyl moiety. The molecule’s design leverages the pyrimidine ring’s ability to engage in hydrogen bonding and π-π stacking interactions, while the halogenated aryl groups (Cl, F) and methoxy substituent modulate electronic properties and bioavailability .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S/c1-29-17-7-6-14(8-16(17)22)25-18(27)9-26-11-24-19-15(10-30-20(19)21(26)28)12-2-4-13(23)5-3-12/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOMCLDPKGJNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C20H16ClFN6O3
CAS Number 1251691-54-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as cancer cell proliferation or inflammation.
  • Receptor Modulation : The compound may act on various receptors affecting signaling pathways related to disease states.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancers. The compounds were evaluated using MTT assays, revealing IC50 values indicating potent cytotoxic effects .
    • The mechanism of action was further elucidated through kinase inhibition studies, where the compound inhibited key pathways involved in tumor growth and survival .
  • Experimental Findings :
    • In a comprehensive screening involving 60 cancer cell lines conducted by the National Cancer Institute, several derivatives showed high levels of antitumor activity. These studies utilized the sulforhodamine B assay to assess mitotic activity and indicated that modifications to the molecular structure could enhance efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the phenyl rings and thienopyrimidine core have been shown to significantly impact biological activity. For example:

  • Substitution with electron-donating groups increased cytotoxicity, while electron-withdrawing groups often reduced activity .

Data Summary

The following table summarizes key experimental results regarding the biological activity of the compound:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
HepG23.105VEGFR-2 and AKT inhibition
PC-32.15Induction of apoptosis via caspase activation
Various (60 lines)VariesAntineoplastic activity across multiple cancer types

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidinone Core

  • N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structural difference: Replaces the 3-chloro-4-methoxyphenyl group with a 2,5-difluorophenyl and substitutes the 4-fluorophenyl at position 7 with 4-methoxyphenyl. Impact: The increased fluorine content may enhance metabolic stability, while the methoxy group at position 7 could improve solubility but reduce membrane permeability due to higher polarity .
  • N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural difference: Features a sulfanyl (-S-) linker instead of the oxygen-based acetamide and introduces methyl groups at positions 3 and 7 of the thienopyrimidinone. Methyl substituents increase steric bulk, possibly affecting binding pocket compatibility .

Variations in the Acetamide-Linked Aryl Group

  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (): Structural difference: Replaces the thienopyrimidinone core with a diphenylacetamide group. Impact: Loss of the heterocyclic core eliminates π-π stacking opportunities, reducing binding affinity to kinase targets. However, the diphenyl group may enhance lipophilicity .
  • 3-Chloro-N-(4-methoxyphenyl)propanamide ():

    • Structural difference : Simplifies the structure to a linear aliphatic amide with a single aryl group.
    • Impact : Reduced molecular complexity lowers target specificity but may improve synthetic accessibility and solubility .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₂₂H₁₇ClFN₃O₃S 482.90 7-(4-FPh), 3-Cl-4-MeOPh 3.8
Analog C₂₃H₁₇F₂N₃O₃S 477.46 7-(4-MeOPh), 2,5-F₂Ph 3.5
Analog C₂₃H₂₀ClN₃O₂S₂ 470.00 3-Me, 7-(4-MePh), -S- linker 4.2
Analog C₂₀H₁₅ClFNO 363.79 Diphenylacetamide 4.5

*LogP values estimated using fragment-based methods.

Key Observations:

  • Sulfur-containing analogs () exhibit higher LogP, which may correlate with prolonged half-lives but increased risk of off-target binding .

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